molecular formula C5H12N2O3 B13102548 (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol

Katalognummer: B13102548
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: PPPMSBCQTLJPKM-WDCZJNDASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is a chemical compound with a unique structure that includes a diazinane ring substituted with hydroxymethyl and diol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol typically involves multi-step organic synthesis. One common method includes the reaction of appropriate precursors under controlled conditions to form the diazinane ring, followed by the introduction of hydroxymethyl and diol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context. The exact molecular targets and pathways are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: A compound with a similar hydroxymethyl group but different ring structure.

    1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-(Perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Another compound with hydroxymethyl and diol groups but a different core structure.

Uniqueness

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is unique due to its specific diazinane ring structure combined with hydroxymethyl and diol substitutions. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H12N2O3

Molekulargewicht

148.16 g/mol

IUPAC-Name

(3R,4S,5R)-3-(hydroxymethyl)diazinane-4,5-diol

InChI

InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5+/m1/s1

InChI-Schlüssel

PPPMSBCQTLJPKM-WDCZJNDASA-N

Isomerische SMILES

C1[C@H]([C@H]([C@H](NN1)CO)O)O

Kanonische SMILES

C1C(C(C(NN1)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.